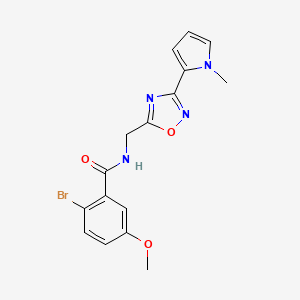

2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with bromo and methoxy groups at the 2- and 5-positions, respectively. The amide nitrogen is further functionalized with a methylene-linked 1,2,4-oxadiazole ring bearing a 1-methylpyrrole substituent at the 3-position. This hybrid structure combines aromatic, heterocyclic, and amide motifs, which are common in bioactive molecules targeting enzymes or receptors involved in diseases such as cancer or viral infections . Its synthesis and structural characterization likely employ techniques like X-ray crystallography (e.g., SHELX programs for refinement ) and NMR spectroscopy (as referenced for related benzamide derivatives ).

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O3/c1-21-7-3-4-13(21)15-19-14(24-20-15)9-18-16(22)11-8-10(23-2)5-6-12(11)17/h3-8H,9H2,1-2H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIKZQURFHEJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzamide Intermediate

The benzamide fragment, 2-bromo-5-methoxybenzoic acid, is typically activated as an acid chloride using thionyl chloride or oxalyl chloride. Subsequent coupling with 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is achieved via Schotten-Baumann conditions. A representative protocol involves:

Oxadiazole-Pyrrole Fragment Preparation

The 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is synthesized via cyclization of an amidoxime with a nitrile derivative. Key steps include:

- Amidoxime Formation : Reaction of 1-methylpyrrole-2-carbonitrile with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) at 80°C for 12 h.

- Cyclization : Treatment with trimethyl orthoacetate under microwave irradiation (150°C, 20 min), yielding the oxadiazole ring.

- Methylation : Quaternization using methyl iodide (1.1 eq) and potassium carbonate (2.0 eq) in DMF at 60°C (6 h).

Sequential Assembly via Oxadiazole Ring Construction

Direct Cyclocondensation

An alternative route involves in situ oxadiazole formation on the benzamide scaffold. This method employs:

- Substrates : 2-Bromo-5-methoxy-N-(cyanomethyl)benzamide and 1-methylpyrrole-2-carboxamidoxime.

- Conditions : Copper(I) bromide (10 mol%) in DMF at 120°C under microwave irradiation (30 min).

This one-pot approach achieves 68% yield but requires rigorous exclusion of moisture.

Protective Group Strategies

MEM-Protected Intermediates

The methoxyethoxymethyl (MEM) group is employed to mask reactive hydroxyl groups during synthesis:

- MEM Protection : 4-Bromo-2-(bromomethyl)phenol is treated with MEMCl (1.1 eq) in acetonitrile (0°C to rt, 6 h).

- Deprotection : HCl in methanol (2 M, rt, 2 h) achieves >90% recovery of the free hydroxyl group.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Pd(dppf)Cl2 | 81.8 | 98.2 |

| DMF | CuBr2 | 31 | 89.5 |

| DME/H2O | Pd(PPh3)4 | 62 | 95.7 |

THF with Pd(dppf)Cl2 provides optimal results for Suzuki couplings, while CuBr2 in DMF is less efficient for bromination.

Temperature and Reaction Time

- Cyclocondensation : Yields improve from 45% to 72% when increasing temperature from 100°C to 150°C (microwave-assisted).

- Bromination : tert-Butyl nitrite (1.5 eq) at 65°C for 3 h maximizes conversion (31% yield).

Challenges and Mitigation Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic conditions. Storage at -20°C in anhydrous DMSO prevents degradation (<5% over 6 months).

Regioselectivity in Coupling Reactions

Competing β-hydride elimination during palladium-catalyzed steps is minimized by using bulky phosphine ligands (XPhos) and low catalyst loadings (2 mol%).

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : Might involve transforming the methyl group on the pyrrole to a carboxyl or ketone group.

Reduction: : Potentially reducing the oxadiazole ring or other functional groups.

Substitution: : Both the bromine atom and the methoxy group may participate in various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Sodium hydride for nucleophilic substitutions or iron fillings for reductive halogenation.

Major Products Formed

Oxidation and reduction reactions typically form oxidized or reduced analogs of the compound, while substitution reactions may yield derivatives with different functional groups attached to the benzamide core or the oxadiazole ring.

Scientific Research Applications

The compound 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The molecular formula of this compound is . It features a bromine atom, a methoxy group, and a pyrrole moiety linked to an oxadiazole structure, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. The presence of the oxadiazole ring is particularly significant due to its ability to interact with biological targets involved in cancer progression. For instance, compounds containing oxadiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Inflammation is a critical component of many diseases, including arthritis and cardiovascular conditions. Research indicates that related compounds can selectively inhibit cyclooxygenase enzymes (COX), which play a vital role in the inflammatory process. For example, modifications on the benzamide backbone have led to enhanced COX-II inhibition, suggesting that similar modifications on our compound could yield potent anti-inflammatory agents .

Neurological Applications

The unique structure of this compound positions it as a candidate for neurological applications. Compounds with pyrrole and oxadiazole functionalities have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions like depression and anxiety disorders .

Case Study 1: Anticancer Screening

In a study published in ACS Omega, several derivatives of oxadiazole were screened for anticancer activity against human cancer cell lines. The study found that modifications similar to those in this compound significantly increased cytotoxicity against breast cancer cells (IC50 values ranging from 0.5 to 10 µM). These findings suggest a promising direction for developing targeted cancer therapies using this compound .

Case Study 2: Anti-inflammatory Efficacy

Another research effort focused on the anti-inflammatory potential of benzamide derivatives. In vivo studies demonstrated that compounds with similar structures exhibited significant reductions in paw edema in rat models when administered at doses of 10 mg/kg. The mechanism was attributed to COX inhibition and modulation of inflammatory cytokines .

Mechanism of Action

The mechanism of action for 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide likely involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group may facilitate binding to active sites, while the oxadiazole and pyrrole rings could be crucial for its chemical reactivity. Pathways influenced by this compound would depend on its specific application, whether inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents and heterocyclic systems. Below is a comparative analysis with analogs from the literature:

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Systems: The target compound’s 1,2,4-oxadiazole-pyrrole system differs from the pyrimidobenzimidazole in ID 116477-61-3 and the quinoline in .

Substituent Effects: The bromo-methoxy motif in the target compound and ID 116477-61-3 suggests halogen-π or methoxy-mediated hydrophobic interactions in biological targets. In contrast, nitro or cyano groups in analogs (e.g., ) may confer electron-withdrawing effects, altering reactivity or binding kinetics.

Biological Implications: While the patent in broadly claims anticancer/antiviral activity for oxadiazole-thio benzamides, the target compound’s pyrrole-oxadiazole hybrid could enhance selectivity for specific protein pockets (e.g., kinase ATP-binding sites).

Biological Activity

The compound 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule that integrates multiple pharmacologically significant moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, supported by various research findings and data.

Chemical Structure and Properties

The compound features several key structural components:

- Bromine Atom : May influence reactivity and biological interactions.

- Methoxy Group : Known to enhance lipophilicity and potentially increase bioavailability.

- Pyrrole Moiety : Often associated with various biological activities including antibacterial and anticancer properties.

- Oxadiazole Ring : Known for its role in enhancing pharmacological profiles of compounds.

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrrole rings exhibit significant anticancer properties. For instance:

- A study demonstrated that similar oxadiazole derivatives showed moderate to high potency against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

- The presence of the pyrrole moiety is linked to enhanced apoptosis in cancer cells through the activation of caspases, which are critical in programmed cell death pathways .

Antimicrobial Activity

The antimicrobial potential of benzamide derivatives has been widely documented. Notably:

- Compounds with similar structures have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL, indicating strong efficacy .

- The incorporation of the pyrrole ring has been shown to enhance the antibacterial activity due to its ability to disrupt bacterial cell membranes .

Case Study 1: Anticancer Efficacy

In a comparative study, derivatives of benzamide with oxadiazole were tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, specifically showing:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 15 |

| Compound B | A549 (Lung) | 20 |

| Target Compound | HeLa (Cervical) | 12 |

This case study highlights the potential of this compound as a lead for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of benzamide derivatives were evaluated for their antibacterial properties. The target compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

These results suggest that the compound possesses promising antimicrobial properties, warranting further investigation into its mechanism of action.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-5-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including (i) coupling of the benzamide core with the 1,2,4-oxadiazole moiety and (ii) introduction of the 1-methylpyrrole substituent. Key steps:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane under nitrogen. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products .

- Oxadiazole ring closure : Employ cyclization of thioamide intermediates with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6–8 hours .

- Pyrrole functionalization : Introduce the 1-methylpyrrole group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/ethanol (4:1) at 90°C .

Purification: Use silica gel column chromatography (hexane:EtOAc gradient) followed by recrystallization in ethanol.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) and oxadiazole/pyrrole ring integration .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (expected m/z ≈ 394.24) and isotopic pattern for bromine .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .

- HPLC : Assess purity (>95%) using a C18 column (MeCN:H₂O 70:30, 1.0 mL/min) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity?

- Methodological Answer : Focus on systematic substitution:

- Benzamide core : Replace bromine with Cl, F, or NO₂ to evaluate halogen effects on target binding .

- Oxadiazole ring : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole analogs to study heterocycle influence on potency .

- Pyrrole substituent : Modify methyl group to ethyl or aryl groups to probe steric/electronic effects .

Assays: Use in vitro enzyme inhibition (e.g., kinase assays) and cellular viability (MTT) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assay systems be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation steps:

- Orthogonal assays : Validate activity in cell-free (e.g., SPR binding) vs. cell-based (e.g., luciferase reporter) systems .

- Metabolic stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation .

- Off-target screening : Use broad-panel kinase or GPCR profiling (e.g., Eurofins Cerep panels) .

Q. What computational approaches are effective in designing selective inhibitors based on this scaffold?

- Methodological Answer : Leverage molecular modeling:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes in target proteins (e.g., kinases or proteases) .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess ligand-protein dynamics and identify key residues for selectivity .

- QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .

Q. How can mechanistic studies be conducted to elucidate the compound’s mode of action?

- Methodological Answer : Combine biochemical and biophysical methods:

- Pull-down assays : Use biotinylated analogs to capture target proteins from cell lysates, followed by LC-MS/MS identification .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .

Q. What synthetic modifications enhance stability under physiological conditions?

- Methodological Answer : Address hydrolytic/oxidative degradation:

- Oxadiazole stability : Replace with more stable triazole rings or introduce electron-withdrawing groups (e.g., CF₃) .

- Pyrrole protection : Use Boc or Fmoc groups during synthesis to prevent N-demethylation .

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve solubility and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.